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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the

investigational ALK inhibitor GSK1838705A with the established ALK inhibitors crizotinib and

alectinib. The information is compiled from various preclinical studies to offer a comprehensive

overview for research and drug development purposes.

Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through genetic alterations such as chromosomal rearrangements, acts as a potent

oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer

(NSCLC). The development of ALK inhibitors has significantly improved outcomes for patients

with ALK-positive malignancies. Crizotinib was the first-generation ALK inhibitor to receive

clinical approval, followed by more potent and selective second-generation inhibitors like

alectinib, which has demonstrated superiority over crizotinib in clinical trials. GSK1838705A is

a small molecule inhibitor of ALK and the insulin-like growth factor-1 receptor (IGF-1R). This

guide focuses on the comparative preclinical data of these three inhibitors.

Data Presentation
The following tables summarize the quantitative data on the biochemical and cellular potency

of GSK1838705A, crizotinib, and alectinib based on available preclinical data.
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Disclaimer: The data presented below are compiled from different studies. Direct comparison

should be made with caution as experimental conditions may have varied between studies.

Table 1: Biochemical Potency Against Wild-Type ALK

Inhibitor Target IC50 (nM) Assay Type Reference

GSK1838705A ALK 0.5
Cell-free kinase

assay
[1]

Crizotinib ALK 24 Cell-based assay [2]

Alectinib ALK 1.9
Cell-free kinase

assay
[3]

Table 2: Cellular Potency in ALK-Positive Cancer Cell Lines

Inhibitor Cell Line
Cancer
Type

EC50/GI50
(nM)

Assay Type Reference

GSK1838705

A
Karpas-299

Anaplastic

Large Cell

Lymphoma

24-88
Proliferation

Assay
[4]

GSK1838705

A
SR-786

Anaplastic

Large Cell

Lymphoma

24-88
Proliferation

Assay
[4]

Crizotinib H3122

Non-Small

Cell Lung

Cancer

~20-50
Proliferation

Assay
[5]

Alectinib NCI-H2228

Non-Small

Cell Lung

Cancer

~20-30
Proliferation

Assay
[6]

Table 3: Activity Against ALK Resistance Mutations
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Inhibitor ALK Mutation Potency/Activity Reference

Crizotinib L1196M Reduced Potency [7]

Crizotinib G1202R Ineffective [7]

Alectinib L1196M Active [8]

Alectinib G1202R Limited Activity [9]

GSK1838705A
Crizotinib-Resistant

ALCL

Effective in

overcoming resistance
[10]

Signaling Pathway and Inhibitor Action
The diagram below illustrates the simplified ALK signaling pathway and the points of inhibition

for GSK1838705A, crizotinib, and alectinib.
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Caption: ALK signaling pathway and points of inhibition.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are based on published literature and are intended to provide a general framework.

Specific details may vary between individual experiments and laboratories.

Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

the ALK kinase.

Materials:

Recombinant ALK kinase domain

ATP (Adenosine triphosphate)

Substrate (e.g., a synthetic peptide)

Test compounds (GSK1838705A, crizotinib, alectinib) dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Microplate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a microplate, add the ALK enzyme to each well.

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-

30 minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cellular Proliferation Assay (General Protocol)
Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition

(GI50) of a compound on the proliferation of ALK-dependent cancer cells.

Materials:

ALK-positive cancer cell lines (e.g., Karpas-299, SR-786, NCI-H2228, H3122)

Complete cell culture medium

Test compounds (GSK1838705A, crizotinib, alectinib) dissolved in DMSO

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Microplate reader

96-well cell culture plates

Procedure:

Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Prepare serial dilutions of the test compounds in cell culture medium.
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Remove the existing medium from the wells and add the medium containing the diluted test

compounds. Include a DMSO vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to

develop.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability for each compound concentration relative to the

DMSO control.

Determine the EC50 or GI50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of an ALK inhibitor in a mouse xenograft

model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

ALK-positive cancer cell line

Test compounds formulated for oral or intraperitoneal administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of ALK-positive cancer cells into the flank of each

mouse.
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Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the test compound or vehicle control to the respective groups at a specified dose

and schedule (e.g., once daily by oral gavage).

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume

can be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period or until tumors in the control group reach a

specified size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis).

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation and comparison

of ALK inhibitors.
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Caption: Preclinical evaluation workflow for ALK inhibitors.
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Conclusion
This guide provides a comparative overview of the preclinical data for GSK1838705A,

crizotinib, and alectinib. Based on the available data, GSK1838705A demonstrates potent

inhibition of the ALK enzyme. Alectinib shows greater potency than crizotinib in both

biochemical and cellular assays and has demonstrated superior clinical efficacy. A key

preclinical finding for GSK1838705A is its ability to overcome crizotinib resistance in an

anaplastic large cell lymphoma model, suggesting a potential role in treating resistant disease.

However, a lack of direct, head-to-head comparative studies necessitates caution when

interpreting the relative potencies of these inhibitors. Further preclinical and clinical

investigations are required to fully elucidate the comparative efficacy and safety profile of

GSK1838705A relative to established second-generation ALK inhibitors like alectinib.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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